molecular formula C15H11ClN2OS B2845418 3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 134615-79-5

3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2845418
CAS No.: 134615-79-5
M. Wt: 302.78
InChI Key: YJTMVKSAKNXJLB-UHFFFAOYSA-N
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Description

Structural Classification Within Quinazolinone Derivatives

Quinazolinones represent a class of nitrogen-containing heterocycles characterized by a fused benzene and pyrimidine ring system. The subject compound, this compound, belongs to the 4(3H)-quinazolinone subclass, distinguished by a ketone group at position 4 and a partially reduced pyrimidine ring (3,4-dihydro configuration). This structural motif places it within the broader category of 3-substituted-4(3H)-quinazolinones, where the nitrogen at position 3 is bonded to a 3-chloro-4-methylphenyl group.

The 3,4-dihydro modification introduces conformational rigidity to the pyrimidine ring, which enhances stability against oxidation and hydrolysis compared to fully aromatic quinazolines. X-ray crystallographic studies of analogous compounds reveal a planar benzene ring fused to a non-planar dihydropyrimidine ring, creating a bent geometry that influences molecular interactions. The 2-sulfanyl (-SH) group at position 2 and the 3-aryl substitution are critical for electronic delocalization, as evidenced by computational models showing enhanced electron density at the sulfur atom and the adjacent N1-C2 bond.

A comparative analysis of substitution patterns (Table 1) highlights this compound’s uniqueness:

Position Substitution Role in Structure
2 Sulfanyl (-SH) Hydrogen bonding & redox activity
3 3-Chloro-4-methylphenyl Lipophilicity & steric effects
4 Ketone (=O) Planarity & ring stabilization

Pharmacophoric Significance of Substituted Quinazolinone Scaffolds

The pharmacophore of this compound derives from synergistic interactions between its substituents and biological targets. The 2-sulfanyl group serves as a hydrogen bond donor/acceptor, enabling interactions with enzymatic active sites, such as the NADH-binding pocket of Mycobacterium tuberculosis’s type II NADH dehydrogenase (NDH-2). This aligns with SAR studies showing that thiol-containing quinazolinones exhibit 10–50-fold greater anti-tubercular activity than their oxygen or methylthio analogs.

The 3-chloro-4-methylphenyl group contributes to target affinity through two mechanisms:

  • Lipophilicity Enhancement : The chloro and methyl groups increase the compound’s logP value by ~1.5 units compared to unsubstituted analogs, facilitating membrane penetration.
  • Steric Complementarity : The meta-chloro and para-methyl arrangement creates a steric profile complementary to hydrophobic enzyme cavities, as demonstrated in docking studies with dihydrofolate reductase (DHFR).

Notably, the 3,4-dihydro configuration reduces ring aromaticity, which decreases intercalation with DNA but improves selectivity for proteins over nucleic acids. This property is leveraged in anticancer research, where similar dihydroquinazolinones show reduced off-target toxicity compared to fully aromatic derivatives.

The compound’s scaffold also permits modular derivatization. For example, alkylation of the 2-sulfanyl group yields thioethers with enhanced metabolic stability, while oxidation to sulfonic acids improves solubility. These modifications are critical for optimizing pharmacokinetic properties without altering the core pharmacophore.

In anticonvulsant research, the 3-aryl group’s electron-withdrawing chlorine atom stabilizes charge-transfer complexes with GABA~A~ receptors, a mechanism validated through molecular dynamics simulations. This electronic effect, combined with the methyl group’s steric bulk, positions the compound as a lead structure for central nervous system-targeted therapies.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTMVKSAKNXJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C15H11ClN2OS
  • Molar Mass : 302.78 g/mol
  • Melting Point : 286-288 °C

Biological Activities

While detailed studies specifically addressing the biological activity of 3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are scarce, the following potential activities have been inferred based on its structural properties and related compounds:

  • Antitumor Activity : Compounds in the dihydroquinazolinone class have been reported to possess antitumor properties. The presence of the chloro-substituted aromatic ring may enhance this activity through various mechanisms, potentially including the inhibition of cancer cell proliferation.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against various pathogens. The sulfanyl group may contribute to this activity by interacting with bacterial enzymes or disrupting cellular processes.
  • Antiviral Potential : Dihydroquinazolinones have also been explored for antiviral applications. The compound's unique structure might allow it to inhibit viral replication or interfere with viral entry into host cells.

Currently, there is no specific information available regarding the mechanism of action for this compound. However, it is hypothesized that its biological activities could involve interactions with specific biological targets, similar to other compounds in its class.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:

Compound NameStructural FeaturesUnique Aspects
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamideQuinazolinone core, bromophenyl groupExplored for anti-inflammatory properties
7-fluoroquinazolinoneFluorinated quinazoline derivativeKnown for enhanced bioactivity due to fluorine substitution
4-chloroquinazolineChlorinated derivative of quinazolineExhibits significant antimicrobial activity

The uniqueness of this compound lies in its specific chloro-substituted aromatic structure combined with the sulfanyl group, which may contribute to distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Despite limited direct studies on this compound, existing literature on related dihydroquinazolinone derivatives provides valuable insights:

  • Antiviral Studies : Research has demonstrated that certain dihydroquinazolinones exhibit antiviral properties against viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). For instance, some derivatives showed EC50 values in the micromolar range, indicating potential efficacy against viral infections .
  • Antibacterial Research : A study highlighted that thiazolidinone derivatives related to quinazolines exhibited potent antibacterial activity against Gram-positive bacteria. This suggests that similar structural motifs in this compound might also confer antibacterial properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Increase stability and influence receptor binding via electronic effects.
  • Bulkier Substituents (e.g., dichlorobenzyl) : May reduce bioavailability due to steric hindrance but improve target specificity .
  • Polar Groups (e.g., methoxy, amino): Enhance solubility but may reduce blood-brain barrier penetration .

COX-2 Inhibition

Quinazolinones with sulfonamide or sulfanyl groups exhibit COX-2 inhibitory activity. For instance:

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide () showed 47.1% COX-2 inhibition at 20 μM , attributed to the sulfonamide moiety’s hydrogen-bonding capacity .

Herbicidal Activity

  • This highlights the substituent’s role in bioactivity across compound classes .

Physical and Toxicological Properties

  • Melting Points : Derivatives with halogen substituents (e.g., ’s compound: 228–230°C ) generally have higher melting points than alkyl-substituted analogs .
  • Toxicity: 3-(3,5-Dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone () has an oral LD50 of 230 mg/kg (rat), indicating moderate toxicity. The target compound’s chloro and methyl groups may contribute to a similar profile . Sulfanyl-containing compounds (e.g., ) may produce toxic NOx upon decomposition .

Preparation Methods

Reaction Mechanism and Procedure

  • Thiourea Intermediate Formation : Anthranilic acid 1 reacts with 3-chloro-4-methylphenyl isothiocyanate 2 in ethanol in the presence of triethylamine (TEA) as a base. The nucleophilic amino group of 1 attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate 3 .
  • Cyclization : Heating the reaction mixture under reflux induces cyclization, where the thiourea’s sulfur participates in ring closure to form the quinazolinone core. Acidification with hydrochloric acid (HCl) precipitates the product 4 as a crystalline solid.

Optimization Notes :

  • Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and facilitate cyclization. Alternatives like 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent, have been used in similar syntheses.
  • Base Selection : Triethylamine effectively neutralizes HCl generated during thiourea formation. Potassium carbonate (K₂CO₃) has also been employed in analogous reactions.
  • Yield : The reaction typically proceeds in 70–85% yield, depending on reactant purity and reflux duration.

Alternative Synthetic Approaches

Alkylation of Pre-Formed 2-Mercaptoquinazolinones

A two-step strategy involves synthesizing 2-mercaptoquinazolin-4-one 5 followed by alkylation or arylation. For instance, Balalaie et al. functionalized 2-mercaptoquinazolinones with phenacyl bromides using K₂CO₃ in acetone. Applying this to the target compound:

  • Synthesize 5 via cyclocondensation of anthranilic acid with thiourea.
  • React 5 with 3-chloro-4-methylbenzyl chloride under basic conditions to introduce the aryl group.

Limitations : This route risks over-alkylation or incomplete substitution, requiring careful stoichiometric control.

Experimental Optimization and Conditions

Solvent and Temperature Effects

  • Eco-Friendly Solvents : 2-MeTHF and ethyl lactate have been advocated for greener syntheses. Substituting ethanol with 2-MeTHF in the cyclocondensation step may improve sustainability without compromising yield.
  • Microwave Irradiation : Lee et al. reduced reaction times from hours to minutes using microwave-assisted synthesis with DABCO and DMSO. Adapting this could accelerate the cyclization step.

Catalytic Systems

  • Brønsted Acids : CSA (10 mol%) in ethyl lactate promotes efficient cyclization.
  • Base Catalysts : K₂CO₃ or TEA facilitates deprotonation and intermediate stabilization.

Structural Characterization and Validation

The synthesized compound can be characterized using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core and substituent positions. For example, the sulfanyl proton appears as a singlet near δ 3.5–4.0 ppm.
  • X-ray Crystallography : Analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, exhibit dihedral angles of ~86° between the quinazolinone and aryl rings.
  • Elemental Analysis and LC-MS : Verify molecular formula and purity (>95%).

Applications and Derivative Synthesis

The sulfanyl group at position 2 enables further functionalization:

  • S-Alkylation : Reacting with alkyl halides yields sulfides with enhanced lipophilicity.
  • Oxidation : Controlled oxidation converts -SH to sulfonyl (-SO₂H) groups for solubility modulation.

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